molecular formula C21H11ClF3NO3 B12154157 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Cat. No.: B12154157
M. Wt: 417.8 g/mol
InChI Key: BYGXKKNFLTUPPC-UHFFFAOYSA-N
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Description

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a phenyl group containing chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H11ClF3NO3

Molecular Weight

417.8 g/mol

IUPAC Name

2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H11ClF3NO3/c22-15-6-5-11(9-14(15)21(23,24)25)18-7-8-19(29-18)17-10-13(20(27)28)12-3-1-2-4-16(12)26-17/h1-10H,(H,27,28)

InChI Key

BYGXKKNFLTUPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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